molecular formula C14H14ClFN4O3 B6426554 2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034358-24-0

2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No. B6426554
CAS RN: 2034358-24-0
M. Wt: 340.74 g/mol
InChI Key: RCXDRWLUQXMDJL-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide” is a complex organic molecule. It contains a 2-chloro-6-fluorophenyl group, a 4,6-dimethoxy-1,3,5-triazin-2-yl group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned groups. For instance, the 4,6-dimethoxy-1,3,5-triazin-2-yl group is known to be used as a condensing agent .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Pharmacokinetics

Based on its chemical properties, it is predicted to have a melting point of 48 °c, a boiling point of 3683±420 °C, and a water solubility of 6842mg/L at 25℃ . These properties suggest that the compound may have moderate bioavailability.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability is sensitive to light and humidity . Therefore, these factors should be considered when storing and using the compound. Additionally, the compound’s action and efficacy may be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules.

Future Directions

As this is a novel compound, future research could focus on synthesizing it and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity it may have .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O3/c1-22-13-18-11(19-14(20-13)23-2)7-17-12(21)6-8-9(15)4-3-5-10(8)16/h3-5H,6-7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXDRWLUQXMDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CC2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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